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Compound of Interest

Compound Name: Diethyl malate

Cat. No.: B1220296

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl malate, the diethyl ester of malic acid, is a valuable and versatile chiral
building block in organic synthesis. Possessing a hydroxyl group and two ester functionalities
on a four-carbon backbone, this molecule offers multiple reaction sites for elaboration into more
complex structures. Its inherent chirality, derived from the readily available and inexpensive
chiral pool of L- and D-malic acid, makes it an attractive starting material for the
enantioselective synthesis of a variety of targets, including pharmaceuticals, agrochemicals,
and natural products. This technical guide provides a comprehensive overview of the synthesis,
key reactions, and applications of diethyl malate, highlighting its utility as a foundational
element in modern synthetic chemistry.

Physicochemical Properties

Quantitative data for diethyl malate is summarized in the table below, providing key physical
characteristics for its enantiomeric and racemic forms.
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Property Diethyl L-malate Diethyl DL-malate

CAS Number 691-84-9 7554-12-3

Molecular Formula CsH1405 CsH1405

Molecular Weight 190.19 g/mol 190.19 g/mol

Boiling Point 281.6 °C at 760 mmHg[1] 122-124 °C at 12 mmHg[2]
Density 1.149 g/mLJ[1] 1.128 g/mL at 25 °C[2]
Refractive Index 1.446[1] 1.4330 - 1.4360[2]

Flash Point 85 °C[1] 185 °F (85 °C)[3]

Specific Rotation [a]2°/D -10.0 to -13.0 deg (neat)[4] Not Applicable

Spectroscopic Data

The structural elucidation of diethyl malate relies on standard spectroscopic techniques. While
a comprehensive public database of its spectra is not readily available, the expected spectral
characteristics are outlined below.
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Spectroscopy Expected Features

Signals corresponding to the ethyl ester protons
(triplet and quartet), the diastereotopic

1H NMR methylene protons adjacent to the chiral center,
the methine proton attached to the hydroxyl
group, and the hydroxyl proton.

Resonances for the carbonyl carbons of the

ester groups, the carbon bearing the hydroxyl

13C NMR
group, the methylene carbon, and the carbons
of the ethyl groups.
A broad absorption band for the O-H stretch of
IR Spectroscopy the alcohol, strong C=0 stretching vibrations for

the ester groups, and C-O stretching bands.

The molecular ion peak and characteristic
M Spect . fragmentation patterns arising from the loss of
ass Spectrometry
ethoxy groups, water, and other neutral

fragments.

Synthesis of Diethyl Malate

Diethyl malate is most commonly synthesized through the Fischer esterification of malic acid
with ethanol in the presence of an acid catalyst. Furthermore, chiral enantiomers of diethyl
malate can be accessed through stereospecific transformations of other chiral molecules.

Experimental Protocol: Synthesis of D-(+)-Diethyl Malate
from L-(+)-Diethyl Tartrate

This procedure outlines a method for the synthesis of D-(+)-diethyl malate with inversion of
stereochemistry from L-(+)-diethyl tartrate.[2]

Materials:

o L-(+)-diethyl tartrate
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e Thionyl chloride

e N,N-dimethyl-formamide (DMF)

e Acetone

e Lithium bromide (LiBr)

e Zinc dust

o Water

» Nitrogen gas

e Sodium hydroxide (NaOH) solution
Procedure:

e To 20.6 g (100 mmol) of L-(+)-diethyl tartrate, add 8.1 mL (110 mmol) of thionyl chloride
dropwise, followed by 10 drops of DMF.[2]

e Slowly heat the solution to approximately 50°C and stir while sweeping the evolving HCI gas
with a stream of nitrogen into a NaOH trap.[2]

» After one hour, cool the solution and add 100 mL of acetone.[2]

o Cool the solution to approximately 0°C and add 17.4 g (200 mmol) of LiBr in portions,
allowing the temperature to rise to about 10°C.[2]

o Reflux the resulting mixture at 45-50°C for 7 hours.[2]
e Add 16.4 g (250 mmol) of zinc dust, followed by 0.5 mL of water.[2]
 Stir the mixture at the same temperature for 2 hours.[2]

e Work up the reaction mixture and purify the crude product by distillation to yield D-(+)-diethyl
malate (13.3 g, 70% vyield).[2] The reported specific rotation is [0]?°D +10.5° (c 2.05, EtOH).

[2]
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Step 3: Reduction

Zinc

Starting Material Step 1: Chlorosulfination Step 2: Bromination (SN2) Final Product

L-Diethyl Tartrate 1. SOCl2, DMF Chlorosulfinate Ester 2. LiBr, Acetone | Bromo-succinate 3. Zn, Ho0 D-Diethyl Malate
DMF (cat.) LiBr
Thionyl Chloride

Click to download full resolution via product page
Synthesis of D-(+)-Diethyl Malate.

Diethyl Malate as a Versatile Building Block

The synthetic utility of diethyl malate stems from the reactivity of its hydroxyl and two ester
functional groups, as well as the potential for transformations at the carbon backbone.

Reactions of the Hydroxyl Group

The secondary alcohol of diethyl malate can undergo a variety of reactions, including
oxidation, protection, and substitution, allowing for further functionalization.

» Oxidation: The hydroxyl group can be oxidized to a ketone, yielding diethyl oxaloacetate, a
valuable 3-keto ester for various carbon-carbon bond-forming reactions.[4]
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e Protection: The hydroxyl group can be protected with a variety of protecting groups to allow
for selective reactions at other positions of the molecule.

o Substitution: The hydroxyl group can be converted into a good leaving group, such as a
tosylate or mesylate, to facilitate nucleophilic substitution reactions, often with inversion of

stereochemistry.

Reactions of the Ester Groups

The two ester groups of diethyl malate can be hydrolyzed or reduced.

e Hydrolysis: The esters can be hydrolyzed under acidic or basic conditions to yield malic acid.

[4]

o Reduction: Reduction of the ester groups, typically with a strong reducing agent like lithium
aluminum hydride or through catalytic hydrogenation, affords the chiral 1,2,4-butanetriol.[5]
[6] This triol is a precursor for the energetic material 1,2,4-butanetriol trinitrate (BTTN).[7]

Diethyl Malate
Hydroxyl Group Reactions Ester Group Reactions
\ \4 \i \
1

v v v v v

Diethyl Oxaloacetate Protected Diethyl Malate Substituted Succinates Malic Acid 1,2,4-Butanetriol

Click to download full resolution via product page
Key Reactions of Diethyl Malate.

Applications in Synthesis

The chiral nature of diethyl malate makes it a valuable starting material in the synthesis of

enantiomerically pure compounds.
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Pharmaceutical Synthesis

Diethyl malate serves as a precursor in the synthesis of various pharmaceutical intermediates.
For instance, it has been utilized in the development of Angiotensin-Converting Enzyme (ACE)
inhibitors, a class of drugs used to treat hypertension and heart failure. The chiral backbone of
diethyl malate can be incorporated into the final drug structure to ensure the correct
stereochemistry for biological activity.

Agrochemical Synthesis

In the field of agrochemicals, diethyl malate can be used as a starting material for the
synthesis of pesticides and fungicides. The functional groups on the diethyl malate backbone
can be modified to introduce desired toxico-pharmacological properties.

Flavor and Fragrance Industry

Due to its fruity odor, diethyl malate is also used in the flavor and fragrance industry, where it
can impart apple- or grape-like notes to various products.[4]

Synthesis of 1,2,4-Butanetriol

A significant application of diethyl malate is its use as a precursor for the synthesis of 1,2,4-
butanetriol through the reduction of its ester groups.[5][6] 1,2,4-Butanetriol is an important
intermediate for the production of the energetic plasticizer 1,2,4-butanetriol trinitrate (BTTN).[7]

Experimental Workflow: Reduction of Diethyl Malate to
1,2,4-Butanetriol

The following workflow outlines the general steps for the reduction of diethyl malate.
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Reaction Setup:
- Inert atmosphere
- Anhydrous solvent (e.g., THF)
- Diethyl Malate

l

Slow addition of
reducing agent (e.g., LiAlH4)
at low temperature

'

Reaction monitoring
(e.g., TLC, GOC)

'

Careful quenching of
excess reducing agent

l

Aqueous workup and
extraction of the product

'

Purification by
distillation or chromatography

1,2,4-Butanetriol

Click to download full resolution via product page

Workflow for Diethyl Malate Reduction.
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Conclusion

Diethyl malate is a multifunctional and chiral building block with significant potential in organic
synthesis. Its ready availability in enantiomerically pure forms and the presence of versatile
functional groups make it an attractive starting material for the synthesis of a wide range of
complex molecules. While not as extensively documented as other common building blocks, its
utility in the synthesis of key intermediates like 1,2,4-butanetriol and its potential in the
development of pharmaceuticals and agrochemicals underscore its importance. Further
exploration of the reactivity of diethyl malate is likely to uncover new and innovative
applications in modern synthetic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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